Navigating the Solvent Landscape: A Technical Guide to the Solubility Profile of 2-Bromobiphenyl-2'-boronic acid MIDA Ester
Navigating the Solvent Landscape: A Technical Guide to the Solubility Profile of 2-Bromobiphenyl-2'-boronic acid MIDA Ester
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility profile of 2-Bromobiphenyl-2'-boronic acid MIDA ester, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this compound. We will explore the nuanced interplay of its structural components—the nonpolar biphenyl core and the polar MIDA ester protecting group—and their influence on its behavior in a range of organic solvents. This guide furnishes both a qualitative overview of expected solubility and a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to optimize reaction conditions and purification processes.
Introduction: The Significance of MIDA Esters in Synthesis
N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in organic synthesis, particularly in the realm of iterative cross-coupling reactions for the construction of complex molecules.[1] Their remarkable stability to air, moisture, and silica gel chromatography offers a significant advantage over their often-unstable boronic acid counterparts.[1][2] 2-Bromobiphenyl-2'-boronic acid MIDA ester, with its bifunctional nature, serves as a key building block in the synthesis of intricate biaryl structures, which are prevalent in pharmaceuticals and advanced materials.
A thorough understanding of the solubility of this MIDA ester is paramount for its effective utilization. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is a critical parameter in developing robust purification and isolation protocols. This guide aims to provide a comprehensive understanding of these solubility characteristics.
Physicochemical Properties of 2-Bromobiphenyl-2'-boronic acid MIDA Ester
A foundational understanding of the molecule's intrinsic properties is essential to predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₅BBrNO₄ | [3][4] |
| Molecular Weight | 388.02 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Melting Point | 275-280 °C | [3][4] |
The structure of 2-Bromobiphenyl-2'-boronic acid MIDA ester is characterized by a large, nonpolar 2-bromobiphenyl moiety and a polar, sterically demanding N-methyliminodiacetic acid (MIDA) protecting group. This duality in its structure is the primary determinant of its solubility profile.
Qualitative Solubility Profile: A "Like Dissolves Like" Perspective
The fundamental principle of "like dissolves like" provides a strong framework for predicting the solubility of this MIDA ester.[5] Given its hybrid nature, its solubility is expected to be nuanced.
General Observations for MIDA Boronates:
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Polar Aprotic Solvents: MIDA boronates generally exhibit solubility in polar aprotic solvents.[6] This is attributed to the ability of these solvents to solvate the polar MIDA group without interfering with the boronate ester.
-
Nonpolar Solvents: Due to the significant nonpolar surface area of the biphenyl core, some solubility in nonpolar solvents might be anticipated, although the polar MIDA group will limit this.
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Protic Solvents: Solubility in protic solvents may be limited, and the stability of the MIDA ester in such solvents should be considered, especially under basic or acidic conditions.
Expected Solubility of 2-Bromobiphenyl-2'-boronic acid MIDA Ester:
Based on its structure and general information about MIDA boronates, the following qualitative solubility profile can be anticipated:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Moderate | These solvents can effectively solvate the polar MIDA ester group. Literature suggests MIDA boronates are often soluble in THF and MeCN, with some requiring more polar solvents like DMF or DMSO.[6][7][8] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Low | These solvents have moderate polarity and can interact with the biphenyl core, but may be less effective at solvating the MIDA ester. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents will primarily interact with the biphenyl moiety, but the highly polar MIDA group will likely limit overall solubility. |
| Ethers | Diethyl Ether (Et₂O) | Low | While an ether, its low polarity makes it a poor solvent for the polar MIDA ester. MIDA boronates show minimal mobility on silica gel with Et₂O as the eluent, suggesting low solubility.[2] |
| Alkanes | Hexanes, Heptane | Insoluble | The highly nonpolar nature of alkanes makes them unsuitable for dissolving this compound with its significant polar component. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate (with caution) | While polar, the protic nature of alcohols may lead to interactions with the boronate ester. Stability should be verified, especially over extended periods. |
Quantitative Determination of Solubility: An Experimental Protocol
To move beyond qualitative predictions, a robust experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Bromobiphenyl-2'-boronic acid MIDA ester.
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Step-by-Step Methodology
Materials:
-
2-Bromobiphenyl-2'-boronic acid MIDA ester
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and 0.45 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of labeled vials, add an excess amount of 2-Bromobiphenyl-2'-boronic acid MIDA ester (e.g., 10-20 mg) to a precisely known volume of the desired solvent (e.g., 1-2 mL). The presence of undissolved solid is crucial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[5] A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for initial settling of the solid.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any fine particulates that could interfere with the analysis.[5]
-
-
Quantification:
-
Prepare a stock solution of 2-Bromobiphenyl-2'-boronic acid MIDA ester of a known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Analyze the filtered saturated solutions and the calibration standards by HPLC. A reverse-phase C18 column is often a good starting point.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the saturated solutions from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Factors Influencing Solubility and Practical Considerations
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to maintain and report a constant temperature during the experiment. For instance, some MIDA boronates show improved solubility in hot solvents like acetonitrile.[7]
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Always use high-purity, dry solvents for accurate measurements.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to use a consistent solid form for all experiments.
-
Kinetic vs. Thermodynamic Solubility: The shake-flask method described here measures thermodynamic (equilibrium) solubility.[9] Faster methods that involve precipitating a compound from a stock solution (e.g., from DMSO) measure kinetic solubility, which can sometimes be higher but is less stable. For process development, thermodynamic solubility is the more relevant parameter.
Conclusion
The solubility of 2-Bromobiphenyl-2'-boronic acid MIDA ester is a critical parameter that influences its application in organic synthesis. This guide has provided a comprehensive overview of its expected solubility profile based on its chemical structure and the known properties of MIDA boronates. While qualitative predictions are useful for initial solvent screening, the detailed experimental protocol provided herein offers a robust framework for obtaining precise, quantitative solubility data. By understanding and quantifying the solubility of this important building block, researchers can unlock its full potential in the synthesis of novel and complex molecules.
References
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Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. (n.d.). Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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MIDA (N-‐methyliminodiace^c acid) solubility. (n.d.). Retrieved from [Link]
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A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed. (2014, July 15). Retrieved from [Link]
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The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.). Retrieved from [Link]
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Recent Advances in the Synthesis and Reactivity of MIDA Boronates - RSC Publishing. (n.d.). Retrieved from [Link]
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MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.). Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved from [Link]
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(2-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2773294 - PubChem. (n.d.). Retrieved from [Link]
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10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.). Retrieved from [Link]
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Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5). Retrieved from [Link]
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2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem. (n.d.). Retrieved from [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC. (n.d.). Retrieved from [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024, February 8). Retrieved from [Link]
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